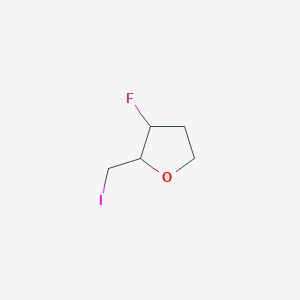

3-Fluoro-2-(iodomethyl)oxolane

Description

3-Fluoro-2-(iodomethyl)oxolane is a halogen-substituted oxolane (tetrahydrofuran) derivative featuring a fluorine atom at the C3 position and an iodomethyl (-CH₂I) group at the C2 position. The oxolane ring itself is a five-membered heterocycle with one oxygen atom, contributing to its moderate polarity and conformational flexibility.

Properties

IUPAC Name |

3-fluoro-2-(iodomethyl)oxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FIO/c6-4-1-2-8-5(4)3-7/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENPANUFEIQEBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1F)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Fluoro-2-(iodomethyl)oxolane typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-fluorooxolane, which can be obtained by the fluorination of oxolane using a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Iodomethylation: The next step involves the introduction of the iodomethyl group. This can be achieved by reacting 3-fluorooxolane with iodomethane in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the substitution reaction.

Industrial Production Methods:

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions:

3-Fluoro-2-(iodomethyl)oxolane can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The iodomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to remove the iodomethyl group or reduce other functional groups present in the molecule.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of oxolane.

Oxidation: Products include hydroxylated or carbonylated oxolane derivatives.

Reduction: Products include deiodinated oxolane or reduced functional group derivatives.

Scientific Research Applications

Chemistry:

3-Fluoro-2-(iodomethyl)oxolane is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals. Its unique reactivity makes it valuable for introducing fluorine and iodine atoms into target molecules.

Biology and Medicine:

In medicinal chemistry, this compound can be used to synthesize fluorinated analogs of bioactive molecules, which often exhibit improved pharmacokinetic properties such as increased metabolic stability and enhanced binding affinity to biological targets.

Industry:

In the chemical industry, this compound can be used in the synthesis of agrochemicals, polymers, and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(iodomethyl)oxolane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the iodomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.

Molecular Targets and Pathways:

The molecular targets and pathways involved in the reactions of this compound are determined by the nature of the nucleophiles, oxidizing agents, or reducing agents used. These reactions can lead to the formation of various intermediates and products that can interact with biological targets or serve as intermediates in further synthetic transformations.

Comparison with Similar Compounds

2-(Iodomethyl)-5-(trifluoromethyl)oxolane (C₁₂H₁₅F₃N₂)

- Structure : Oxolane with iodomethyl (C2) and trifluoromethyl (C5) groups.

- Molecular Weight : 231.51 g/mol (vs. ~230 g/mol for the target compound).

- The absence of a hydroxyl or ammonium group (unlike ’s derivatives) limits direct biological activity comparisons, but its purity (95%) highlights its utility as a synthetic intermediate .

1,3-Dioxolane, 2-(6-bromo-2-fluoro-3-iodophenyl) (C₉H₇BrFIO₂)

- Structure : Dioxolane (two oxygen atoms) fused to a trihalogenated phenyl ring.

- Molecular Weight : 372.96 g/mol.

- Key Differences : The dioxolane ring and aromatic substitution pattern distinguish it from the aliphatic oxolane backbone of the target compound. Multiple halogens (Br, F, I) on the phenyl ring suggest applications in cross-coupling reactions, contrasting with the simpler halogenation of 3-Fluoro-2-(iodomethyl)oxolane .

Spiro and Complex Oxolane Systems

5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one (CAS 1702618-29-8)

- Structure : Spiro junction between indole and oxolane rings, with fluorine on the indole moiety.

- Fluorine’s position on the indole ring (vs. oxolane in the target compound) demonstrates how halogen placement influences molecular recognition .

Functional Group Variations

lists oxolane derivatives with purine or imidazole attachments, such as (2R,3R,4S,5R)-2-(6-{[(2E)-4-hydroxy-3-methylbut-2-en-1-yl]amino}-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol. These compounds highlight the diversity of oxolane-based scaffolds in nucleoside analogs, contrasting with the target compound’s lack of heteroaromatic groups .

Physicochemical Properties and Reactivity

- Steric and Electronic Effects : The iodomethyl group in this compound increases steric hindrance compared to smaller halogens (e.g., fluorine or chlorine). Iodine’s polarizability may enhance nucleophilic substitution reactivity.

Data Table: Key Comparisons

*Calculated based on molecular formula C₅H₈FIO.

Biological Activity

3-Fluoro-2-(iodomethyl)oxolane is a synthetic organic compound characterized by its unique halogenated structure, which includes both fluorine and iodine substituents on a five-membered cyclic ether (oxolane). This compound has garnered attention in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of both fluorine and iodine in its structure enhances its reactivity and potential interactions with biological systems. The compound's unique features can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | |

| Functional Groups | Fluorine, Iodomethyl |

| Structure Type | Cyclic ether (oxolane) |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including phosphine-catalyzed asymmetric γ-additions. This method allows for the construction of oxindoles with high yields and excellent enantioselectivities, which are crucial for developing chiral pharmaceuticals.

The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways. Its halogenated nature may influence enzyme activity, receptor binding, and cellular signaling pathways.

- Antiviral Activity : Similar compounds have been studied for their antiviral properties, particularly against viruses like Hepatitis B and Influenza. For example, nucleoside analogues with fluorine substitutions have shown significant antiviral activity .

- Anticancer Potential : The structural similarity to known anticancer agents suggests that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Case Studies

Several studies highlight the potential applications of this compound in drug development:

- Study on Antiviral Compounds : Research indicates that compounds with similar structures exhibit low cytotoxicity while effectively inhibiting viral replication at nanomolar concentrations . This suggests that this compound may also possess similar properties.

- Organic Synthesis Applications : The compound serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity profile makes it an attractive candidate for further exploration in medicinal chemistry.

Comparative Analysis with Analogous Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Fluoro-tetrahydrofuran | Lacks iodomethyl group; used in organic synthesis. | |

| 2-Iodomethyl-tetrahydrofuran | Contains iodine but no fluorine; different reactivity profile. | |

| 3-Fluoro-2-bromomethyl-tetrahydrofuran | Contains bromine instead of iodine; potential for different biological activities. |

The dual halogenation in this compound may impart distinctive properties not found in its analogs, potentially influencing its reactivity and interactions within biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.